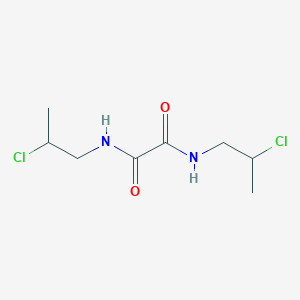
N~1~,N~2~-Bis(2-chloropropyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(2-chloropropyl)ethanediamide: is an organic compound with the molecular formula C6H12Cl2N2O2 It is a derivative of ethanediamide, where two hydrogen atoms are replaced by 2-chloropropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(2-chloropropyl)ethanediamide typically involves the reaction of ethanediamide with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(2-chloropropyl)ethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N~2~-Bis(2-chloropropyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxamides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted ethanediamides with various functional groups.
Oxidation Reactions: Products include oxamides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N1,N~2~-Bis(2-chloropropyl)ethanediamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study the effects of chlorinated ethanediamides on cellular processes and enzyme activities.
Industry: In the industrial sector, N1,N~2~-Bis(2-chloropropyl)ethanediamide is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(2-chloropropyl)ethanediamide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chlorine atoms in the 2-chloropropyl groups act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different properties.
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-Bis(2-chloroethyl)ethanediamide: This compound is similar in structure but has ethyl groups instead of propyl groups.
N~1~,N~2~-Bis(2-chlorobenzyl)ethanediamide: This compound has benzyl groups instead of propyl groups.
N~1~,N~2~-Bis(2-chloro-4-nitrophenyl)ethanediamide: This compound has nitrophenyl groups instead of propyl groups.
Uniqueness: N1,N~2~-Bis(2-chloropropyl)ethanediamide is unique due to the presence of 2-chloropropyl groups, which impart specific chemical properties and reactivity. The compound’s ability to undergo various chemical reactions makes it valuable in different research and industrial applications.
Eigenschaften
CAS-Nummer |
61051-13-6 |
|---|---|
Molekularformel |
C8H14Cl2N2O2 |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
N,N'-bis(2-chloropropyl)oxamide |
InChI |
InChI=1S/C8H14Cl2N2O2/c1-5(9)3-11-7(13)8(14)12-4-6(2)10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
XTNMZNTUIGRASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C(=O)NCC(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Dimethylamino)butyl]prop-2-enamide](/img/structure/B14588508.png)
![1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene](/img/structure/B14588511.png)
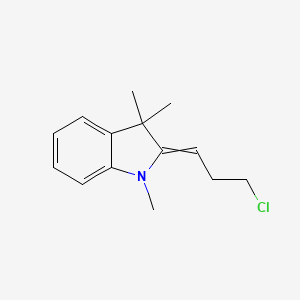
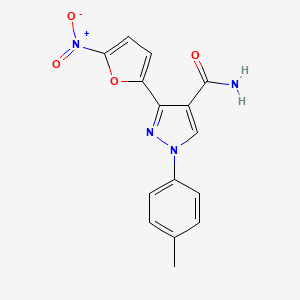

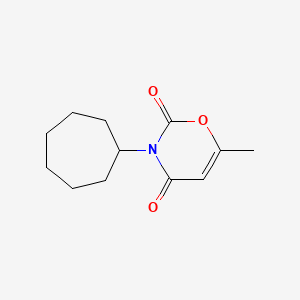
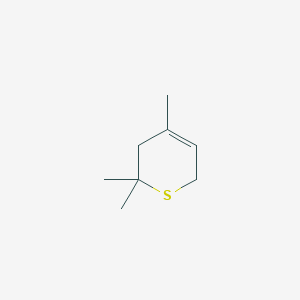
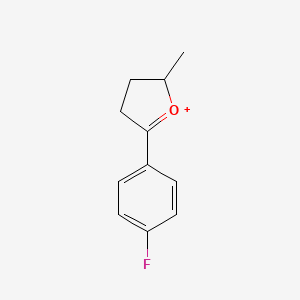
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
